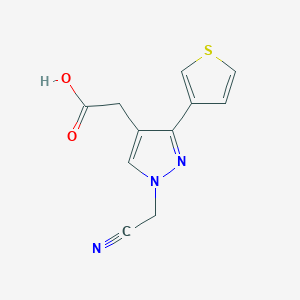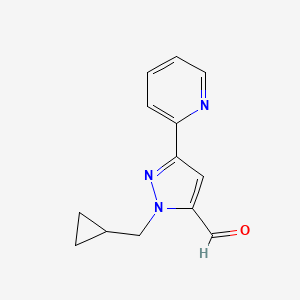
2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Descripción general
Descripción
2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid (CMTPTA) is a novel organic compound that has been developed for various purposes. Its synthesis has been studied extensively, and its applications have been explored in various scientific research areas. CMTPTA has the potential to be used in lab experiments, as well as in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid and its derivatives are primarily used in the synthesis of various complex organic molecules. For instance, a related compound was synthesized from the condensation of equimolar equivalents of specific precursors under basic conditions. The resultant structure was then analyzed using NMR spectroscopy and X-ray diffraction, indicating the compound's utility in structural determination and molecular characterization Kariuki et al., 2022.
Chemical Reactivity and Compound Formation
The compound also serves as a key intermediate in the formation of structurally diverse and functionally rich heterocyclic compounds. For example, its reaction with specific reagents leads to the formation of new compounds like hexahydropyrazolo[1,5-a]quinazolines. The structural intricacies of the products were confirmed through comprehensive spectroscopic analysis, including NMR and 2D NMR techniques Dotsenko et al., 2018.
Synthesis of Heterocyclic Derivatives and Antitumor Properties
Another notable application is in the synthesis of heterocyclic derivatives with potential biological activities. The reactions often lead to the formation of compounds containing various heterocyclic rings like thiophene, thiazole, and pyrazole. These compounds have shown significant antiproliferative activities against cancer cell lines, making them of great interest in medicinal chemistry Shams et al., 2010.
Generation of Compound Libraries
The compound is also instrumental in generating libraries of structurally diverse compounds. For instance, it can undergo various alkylation and ring closure reactions, yielding a wide array of compounds with different functional groups and structural frameworks. This diversity is crucial for drug discovery and development processes Roman, 2013.
Propiedades
IUPAC Name |
2-[1-(cyanomethyl)-3-thiophen-3-ylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-2-3-14-6-9(5-10(15)16)11(13-14)8-1-4-17-7-8/h1,4,6-7H,3,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKBCOJNGPHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CC(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















